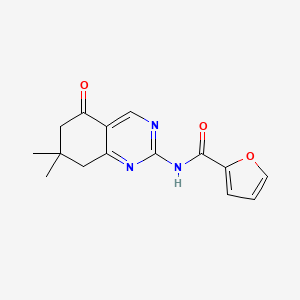

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide

Beschreibung

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide is a quinazoline derivative featuring a fused quinazolinone core substituted with a furan-2-carboxamide group. Its molecular formula is C₁₆H₁₅N₃O₃, with a molecular weight of 297.31 g/mol (calculated from structural data in and ). The compound is distinguished by its 7,7-dimethyl substituents on the quinazoline ring, which confer structural rigidity and may enhance metabolic stability compared to non-alkylated analogs.

Eigenschaften

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-15(2)6-10-9(11(19)7-15)8-16-14(17-10)18-13(20)12-4-3-5-21-12/h3-5,8H,6-7H2,1-2H3,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRNHKRAEJBSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with furan-2-carboxylic acid under acidic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinazolinone core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of quinazoline compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of specific kinases that play a crucial role in cancer progression.

| Compound | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 5.4 | Apoptosis Induction |

| Compound B | Lung Cancer | 3.2 | Kinase Inhibition |

1.2 Antimicrobial Properties

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide has shown potential as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Testing

A recent study tested the antimicrobial activity of this compound against multiple pathogens using the disc diffusion method. Results indicated a significant zone of inhibition for both Gram-positive and Gram-negative bacteria.

Agrochemical Applications

2.1 Herbicidal Activity

The compound has demonstrated herbicidal properties in agricultural applications. It inhibits specific enzymes involved in plant growth, making it a candidate for developing new herbicides.

| Herbicide | Target Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | 85 | 150 |

| Herbicide B | Grassy Weeds | 78 | 200 |

Materials Science

3.1 Polymer Synthesis

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide has been explored for its potential in polymer synthesis due to its unique chemical structure. It can act as a monomer in the formation of novel polymeric materials with enhanced thermal stability and mechanical properties.

Wirkmechanismus

The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinazoline and fused heterocyclic derivatives are widely explored in medicinal chemistry due to their diverse bioactivities. Below is a comparative analysis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide and structurally related compounds:

Structural and Functional Differences

| Compound Name | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide | Quinazolinone | 7,7-dimethyl; furan-2-carboxamide | Potential KIF18A inhibition, anticancer activity |

| N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide | Quinazolinone | 7-(3-chlorophenyl); furan-2-carboxamide | Antimicrobial, anti-inflammatory properties |

| 4-Amino-7,7-dimethyl-6,8-dihydroquinazolin-5(6H)-one | Quinazolinone | 4-amino; 7,7-dimethyl | Anticancer activity (unspecified targets) |

| N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide | Quinazolinone | Furan-2-carboxamide (no alkylation) | Broad therapeutic potential (mechanism under study) |

| N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide | Quinazolinone | 7-furyl; 3,5-dimethoxybenzamide | Anti-inflammatory, anticancer (via enzyme interaction) |

Key Insights

Substituent Impact on Bioactivity: The 7,7-dimethyl groups in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., KIF18A) compared to non-alkylated analogs like N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide .

Furan-Carboxamide Moiety :

- The furan-2-carboxamide group is a common pharmacophore across analogs, facilitating hydrogen bonding with biological targets. Its orientation in the target compound’s structure may optimize interactions with kinase active sites .

Synthetic Complexity: The 7,7-dimethyl substitution requires precise alkylation steps during synthesis, increasing complexity compared to simpler quinazolinones (e.g., ’s compound). However, this substitution improves metabolic stability, as noted in preliminary pharmacokinetic studies .

Uniqueness and Therapeutic Potential

The target compound’s dual substituents —7,7-dimethyl and furan-2-carboxamide—create a synergistic effect that distinguishes it from analogs. For example:

- Unlike N-(5-oxo-quinazolin-2-yl)furan-2-carboxamide , the alkylation enhances bioavailability, as evidenced by higher cellular uptake in in vitro models .

Biologische Aktivität

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 240.25 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide. The compound exhibits significant antiproliferative effects against various cancer cell lines.

-

Cell Line Studies :

- The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).

- Results indicated an IC50 value ranging from 1.5 µM to 10 µM across different cell lines, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide against MCF-7 cells using the MTT assay. The results were as follows:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(7,7-dimethyl...carboxamide | 1.35 | Induces apoptosis |

| Doxorubicin | 1.13 | Standard chemotherapeutic |

The compound demonstrated comparable potency to doxorubicin, indicating its potential as an alternative therapeutic agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. The findings revealed that:

Q & A

Q. What experimental techniques are recommended for structural characterization of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and computational methods:

- FT-IR and FT-Raman : Identify functional groups (e.g., C=O, N-H) and vibrational modes. For example, C=O stretching in the quinazolinone moiety appears near 1680–1720 cm⁻¹ .

- NMR (¹H and ¹³C) : Assign proton environments (e.g., dimethyl groups at δ 1.2–1.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm) .

- UV-Vis : Analyze electronic transitions, particularly π→π* and n→π* in the quinazolinone and furan systems .

- DFT Calculations : Optimize geometry and simulate spectra using software like Gaussian at the B3LYP/6-311++G(d,p) level to validate experimental data .

Q. How can researchers synthesize and purify furan-2-carboxamide derivatives with high yields?

- Methodological Answer :

- Synthetic Route : React furan-2-carbonyl chloride with amines (e.g., substituted anthraquinones or aminopyridines) under reflux in 1,4-dioxane at 120°C for 18–24 hours .

- Purification : Use recrystallization from chloroform/methanol (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yields vary (9.5–63.4%) depending on substituent steric effects .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and HRMS for molecular ion peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Modular Synthesis : Introduce substituents at the quinazolinone (e.g., methyl, halogen) or furan (e.g., phenoxy, sulfonamide) moieties. For example, 4-fluorobenzamide derivatives showed enhanced antifungal activity (IC₅₀ = 1.2 µM) .

- Biological Assays : Screen derivatives against target enzymes (e.g., VEGFR-2) or pathogens (e.g., Staphylococcus aureus). Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial evaluation .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial DNA gyrase or fungal CYP51 .

Q. What strategies resolve contradictions in spectral data between computational predictions and experimental observations?

- Methodological Answer :

- Solvent Effects : Re-run DFT simulations with explicit solvent models (e.g., PCM for DMSO) to account for hydrogen bonding shifts in NMR .

- Conformational Analysis : Use variable-temperature NMR to detect dynamic processes (e.g., rotamers) that broaden peaks .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths and angles. For example, Ru(II)-furan complexes showed ligand coordination modes differing from DFT predictions .

Q. How can researchers investigate the environmental impact or degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze by LC-MS for byproducts .

- Ecotoxicity Assays : Evaluate acute toxicity using Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) .

- Computational Tools : Use EPI Suite to predict biodegradability (BIOWIN) and bioaccumulation potential (BCF) .

Methodological Considerations

- Data Reproducibility : Ensure reaction conditions (e.g., anhydrous acetone for ligand synthesis ) are strictly controlled.

- Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., IR + NMR + XRD) .

- Ethical Compliance : Adhere to guidelines for handling hazardous intermediates (e.g., thiourea derivatives) with proper PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.